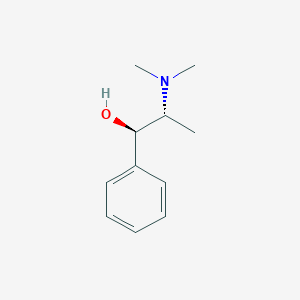

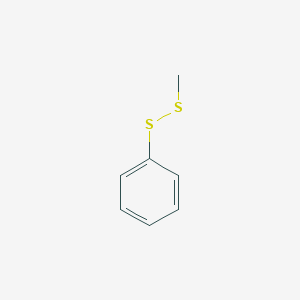

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one

Overview

Description

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, also known as RO-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various physiological processes including inflammation, immune response, and smooth muscle relaxation.

Mechanism Of Action

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exerts its pharmacological effects by selectively inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways that regulate various cellular processes including inflammation, immune response, and smooth muscle relaxation.

Biochemical And Physiological Effects

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) in immune cells such as macrophages and T cells. It also reduces the recruitment and activation of inflammatory cells such as neutrophils and eosinophils in the airways. In addition, 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.

Advantages And Limitations For Lab Experiments

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one is a well-characterized and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP signaling in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

1. Development of novel PDE4 inhibitors with improved pharmacokinetic properties and reduced toxicity.

2. Investigation of the role of PDE4 in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

3. Evaluation of the potential of PDE4 inhibitors as immunomodulatory agents in cancer therapy.

4. Development of combination therapies using PDE4 inhibitors and other drugs to enhance their therapeutic efficacy in various diseases.

Synthesis Methods

The synthesis of 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one involves the reaction of 4-phenyl-2-amino-6-chloro-1,3-benzoxazin-5-one with ethyl chloroformate in the presence of triethylamine, followed by hydrolysis of the resulting ethyl ester with sodium hydroxide. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects, making it a promising candidate for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.

properties

IUPAC Name |

6-chloro-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-6-7-12-11(8-10)13(18-14(17)16-12)9-4-2-1-3-5-9/h1-8,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNRMOZDFCTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927550 | |

| Record name | 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

CAS RN |

13213-86-0 | |

| Record name | 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)